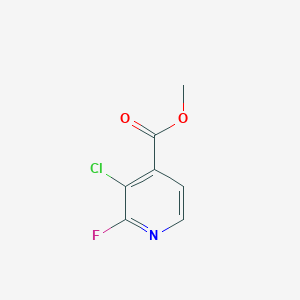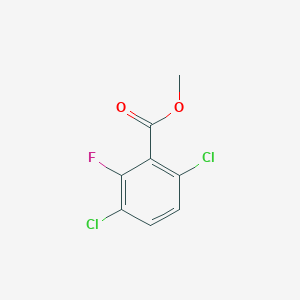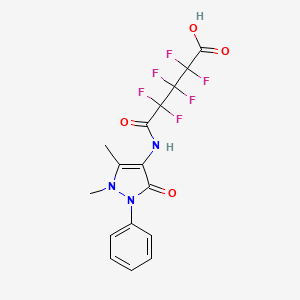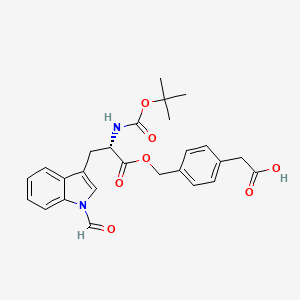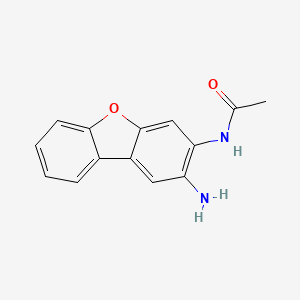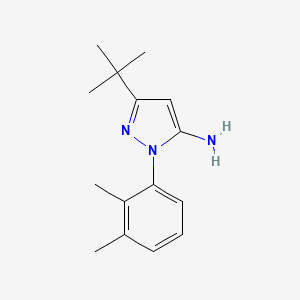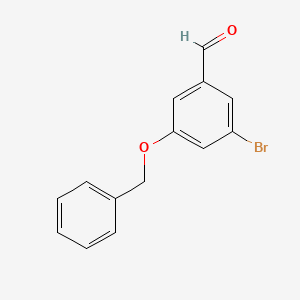
3-(Benzyloxy)-5-bromobenzaldehyde
Descripción general
Descripción
“3-(Benzyloxy)-5-bromobenzaldehyde” likely belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing an O-benzyl group .
Synthesis Analysis
While specific synthesis methods for “3-(Benzyloxy)-5-bromobenzaldehyde” are not available, similar compounds have been synthesized through various methods. For instance, Schiff base ligands have been obtained from condensation reactions of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of “3-(Benzyloxy)-5-bromobenzaldehyde” would likely include a benzene ring with a benzyloxy (C6H5-CH2-O-) group and a bromine atom attached. The exact structure would need to be confirmed through spectroscopic techniques .Aplicaciones Científicas De Investigación
Selective Bromination and Synthesis
- A study by Dubost et al. (2011) demonstrates the use of 3-(Benzyloxy)-5-bromobenzaldehyde in the synthesis of substituted 2-bromobenzaldehydes, highlighting its role in selective ortho-bromination using palladium-catalyzed C-H activation (Dubost et al., 2011).
Unforeseen Formation in Bromination Reactions
- Otterlo et al. (2004) discovered that bromination of 3-hydroxybenzaldehyde can lead to the formation of 2-bromo-3-hydroxybenzaldehyde, contrary to previous literature, demonstrating the unpredictable outcomes in bromination reactions of related compounds (Otterlo et al., 2004).
Crystallographic Analysis
- Asiri et al. (2010) explored the crystal structure of a related compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, providing insights into the molecular orientation and weak π–π interactions between benzene rings, which are important for understanding the structural properties of such compounds (Asiri et al., 2010).
Synthesis of Non-Peptide Small Molecular Antagonist
- Research by Bi (2015) involved the synthesis of a CCR5 antagonist using 5-bromo-2-((4-chlorobenzyl)oxy) bromomethyl benzene, a derivative of 3-(Benzyloxy)-5-bromobenzaldehyde. This illustrates its potential application in the development of novel therapeutic agents (Bi, 2015).
Drug Discovery Intermediate
- A study by Li et al. (2012) discusses the synthesis of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, an intermediate in drug discovery, showcasing the compound's relevance in the pharmaceutical industry (Li et al., 2012).
Metal Ion Binding Properties
- Güler et al. (2012) investigated the synthesis of benzyloxybenzaldehyde derivatives and their metal ion binding properties, demonstrating the compound's utility in the field of coordination chemistry (Güler et al., 2012).
Progress in Bromovinyl Aldehyde Chemistry
- Ghosh and Ray (2017) reviewed the advancement in the field of bromovinyl aldehyde chemistry, including 2-bromobenzaldehydes, over ten years, underscoring the significant role of these compounds in various applications (Ghosh & Ray, 2017).
Synthesis of Novel Chelating Ligands
- Hu et al. (2003) described the synthesis of bidentate and tridentate 6-bromoquinoline derivatives from 5-bromo-2-aminobenzaldehyde, a related compound, for potential applications in ligand chemistry (Hu et al., 2003).
Isolation from Natural Sources
- Liu et al. (2006) isolated a novel bromobenzaldehyde dimer, Urceolatol, from the red alga Polysiphonia urceolata, highlighting the natural occurrence and extraction of such compounds (Liu et al., 2006).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds such as 2-amino-5-aryl-3-benzyloxypyridine have been shown to interact with c-met and alk receptor tyrosine kinases . These kinases play critical roles in cell signaling and are attractive targets for therapeutic intervention in oncology .
Mode of Action
For instance, 2-amino-5-aryl-3-benzyloxy pyridine derivatives have been designed to make key interactions with c-MET kinase, revealing a novel ATP site environment . This interaction could potentially inhibit the activity of the kinase, disrupting cell signaling pathways and exerting an anti-cancer effect .
Biochemical Pathways
The inhibition of c-met and alk receptor tyrosine kinases by related compounds could potentially disrupt several cellular processes, including cell growth, survival, and differentiation .
Pharmacokinetics
This suggests that the bioavailability of these compounds may be influenced by their route of administration .
Result of Action
The inhibition of c-met and alk receptor tyrosine kinases by related compounds could potentially disrupt cell signaling pathways, leading to anti-cancer effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability, its interaction with its targets, and its overall effectiveness . .
Propiedades
IUPAC Name |
3-bromo-5-phenylmethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXNNMNSTYFXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-bromobenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




